1-丁氧基萘

描述

Synthesis Analysis

The synthesis of 1-butoxynaphthalene is not explicitly detailed in the provided papers. However, the synthesis of a related compound, 1,2,3,4-tetra-t-butylnaphthalene, is described in one of the papers . This compound was synthesized and then underwent photovalence isomerization upon irradiation to afford a different compound. While this does not directly inform the synthesis of 1-butoxynaphthalene, it does suggest that similar synthetic routes or photochemical reactions might be applicable.

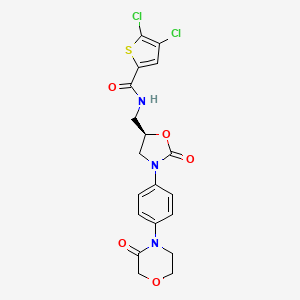

Molecular Structure Analysis

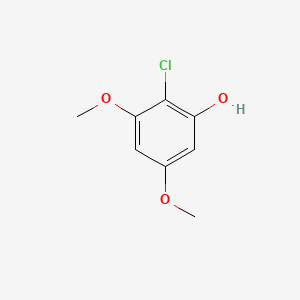

The molecular structure of 1-butoxynaphthalene would consist of a naphthalene ring system with a butoxy group attached to it. The papers provided do not discuss the molecular structure of 1-butoxynaphthalene, but they do mention a highly crowded naphthalene derivative . This suggests that the steric hindrance in naphthalene derivatives can be significant, which could influence the reactivity and physical properties of 1-butoxynaphthalene.

Chemical Reactions Analysis

The chemical reactions of 1-butoxynaphthalene are not covered in the provided papers. However, the photoreaction of a tetra-t-butylnaphthalene derivative is discussed . This derivative underwent photovalence isomerization, which is a type of chemical reaction that could potentially be relevant to 1-butoxynaphthalene if it shares similar photochemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-butoxynaphthalene are not directly addressed in the provided papers. However, the thermodynamic properties of 1-butene are calculated and discussed over a range of temperatures and pressures . This information could be indirectly relevant to the physical properties of 1-butoxynaphthalene, as the butoxy group in 1-butoxynaphthalene is derived from 1-butene. Additionally, the thermodynamic study of 1-butene near the glass transition provides data on enthalpy relaxations, which could be useful in understanding the behavior of 1-butoxynaphthalene under similar conditions .

科学研究应用

合成和化学性质

1-丁氧基萘已用于通过诸如 Friedel-Crafts 反应之类的反应合成新型化合物。例如,Z. Qian (2015) 使用 1-丁氧基萘合成了 4,4'-(苯甲亚基)双(1-丁氧基萘)和 5,12-二丁氧基苯并[j]荧蒽,探索了其形成新化学结构的潜力 (Qian, 2015)。

材料科学与工程

在材料科学领域,已经研究了 1-丁氧基萘衍生物的独特性质。例如,M. Funahashi 和 J. Hanna (1998) 研究了液晶光电导体 2-(4-辛基苯基)-6-正丁氧基萘的载流子传输特性,揭示了其在电子和光子学应用中的潜力 (Funahashi & Hanna, 1998)。

光化学和太阳能化学合成

1-丁氧基萘也参与了光化学研究。M. Oelgemöller 等人。(2006) 使用太阳辐射探索了 1,5-二羟基萘的光敏化光氧化,展示了其在绿色光化学和利用阳光合成精细化学品方面的潜力 (Oelgemöller et al., 2006)。

化学合成

已经研究了 1-丁氧基萘衍生物在复杂有机化合物合成中的作用。J. S. Swenton 等人。(1984) 讨论了制备 6-脱氧蒽环素酮的合成方法,在其方法中使用了 1,4,5-三甲氧基萘和其他衍生物 (Swenton et al., 1984)。

分子双链体和给体-受体相互作用

在有机化学中,1-丁氧基萘衍生物在分子双链体中的行为一直是研究的课题。齐中周等人。(2003) 检查了由涉及富电子 1,5-二氧基萘的多个给体-受体相互作用驱动的拉链形人工双链体,展示了这些相互作用中的显着协同性 (Zhou et al., 2003)。

光谱表征

已经使用振动光谱和 DFT 计算对 1-丁氧基萘衍生物进行了表征,以了解它们的分子结构和相互作用。M. Kandasamy 等人。(2015) 报告了一项关于 1,5-二甲氧基萘(一种相关化合物)的研究,强调了此类分析在理解这些分子性质方面的重要性 (Kandasamy et al., 2015)。

作用机制

Target of Action

1-Butoxynaphthalene, also known as 2-butoxynaphthalene, is primarily used in the food industry as a flavoring agent due to its fruity taste It interacts with taste receptors in the human body, contributing to the perception of flavor .

Mode of Action

The synthesis of 1-Butoxynaphthalene involves a reaction known as the Williamson Ether Synthesis . In this process, an alkyl halide (in this case, 1-bromobutane) undergoes a nucleophilic substitution (SN2) reaction with an alkoxide (formed from 2-naphthol) to produce 1-Butoxynaphthalene . This reaction is facilitated by a phase-transfer catalyst and sonication .

Biochemical Pathways

Its primary role is in the food industry as a flavoring agent .

Pharmacokinetics

Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would depend on factors such as its chemical structure, solubility, and the route of administration .

Result of Action

The primary result of the action of 1-Butoxynaphthalene is the perception of a fruity flavor, similar to raspberry or strawberry, when it’s used as a flavoring agent in food products . It doesn’t have a therapeutic effect or a direct impact on cellular or molecular processes.

Action Environment

The action of 1-Butoxynaphthalene, in terms of its flavoring properties, can be influenced by various environmental factors. For instance, the stability and efficacy of its flavor might be affected by factors such as temperature, pH, and the presence of other ingredients in a food product. Additionally, its safety data sheet indicates that it may cause skin and eye irritation, and may have long-lasting harmful effects on aquatic life . Therefore, its handling and disposal should be done with care to minimize environmental impact .

未来方向

The SN2 reaction of 2-naphthol with 1-iodobutane to produce 2-butoxynaphthalene has been utilized in undergraduate organic laboratory courses . This reaction provides students with experience in synthetic mechanisms and allows for the production of a solid product that can be easily isolated and analyzed . Future research could explore the use of different electrophiles or nucleophiles, or investigate the application of this reaction in the synthesis of other organic compounds .

属性

IUPAC Name |

1-butoxynaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O/c1-2-3-11-15-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBITXBWPKRSPEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60532852 | |

| Record name | 1-Butoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60532852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20900-19-0 | |

| Record name | 1-Butoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60532852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Chlorobenzyl)-5-methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B3032433.png)

![4-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B3032450.png)

![3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide](/img/structure/B3032451.png)

![2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B3032453.png)